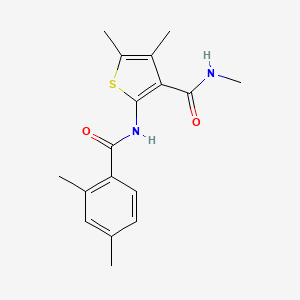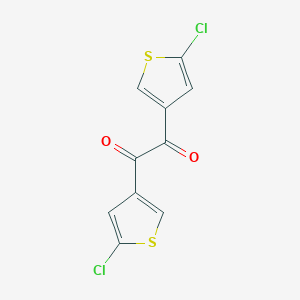
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Lipase and α-Glucosidase Inhibition : A study synthesized derivatives starting from a compound structurally related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. These compounds were tested for their lipase and α-glucosidase inhibition properties, showing significant inhibition effects, indicating potential for metabolic disorder treatment (Bekircan, Ülker, & Menteşe, 2015).
Antitumor Activity : Another study synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing different moieties. These compounds were tested for antitumor activity against various cell lines, showing significant potential in cancer treatment (Maftei et al., 2013).
Synthesis of Nucleosides : A research focused on the synthesis of 5′‐azido‐ and 5′‐amino‐2′,5′‐dideoxynucleosides from quinazoline‐2,4(1H,3H)‐diones, demonstrating the utility of these compounds in creating modified nucleosides, which are important in pharmaceutical research (El‐Barbary et al., 1995).
Cytotoxic Evaluation : Research on quinazolinone-1, 3, 4-oxadiazole derivatives, related to the compound , revealed their cytotoxic effects against various cancer cell lines. This highlights the potential application in developing novel anticancer drugs (Hassanzadeh et al., 2019).
Synthesis of Quinazoline Derivatives : A study presented the synthesis and characterization of various quinazoline derivatives, providing insights into the structural aspects of such compounds which can be crucial for their application in medicinal chemistry (Yan & Ouyang, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate. The final product is then obtained by coupling the second intermediate with 2-bromo-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization.", "Starting Materials": [ "2-Amino-5-bromo-1,3-benzodioxole", "3-Methoxybenzaldehyde", "Urea", "4-Chlorophenylhydrazine", "Phosphorus oxychloride", "Sodium hydroxide", "2-Bromo-5-nitrobenzoic acid", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-amino-5-bromo-1,3-benzodioxole with 3-methoxybenzaldehyde in the presence of urea and phosphorus oxychloride.", "Step 2: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine by reacting 4-chlorophenylhydrazine with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-nitroacetic acid.", "Step 3: Coupling of the two intermediates by reacting 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of acetic acid and ethanol.", "Step 4: Coupling of the second intermediate with 2-bromo-5-nitrobenzoic acid by reacting the two compounds in the presence of sodium hydroxide and ethanol.", "Step 5: Reduction of the nitro group to an amino group by reacting the product of step 4 with sodium borohydride in the presence of acetic acid.", "Step 6: Cyclization of the product of step 5 by heating in the presence of acetic acid to obtain the final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1357751-54-2 |
Fórmula molecular |
C24H17ClN4O4 |
Peso molecular |
460.87 |
Nombre IUPAC |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
RCCLMANXUGFTLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)
![5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2634715.png)


![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2634720.png)
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol](/img/structure/B2634721.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634723.png)

![N-(3-chloro-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2634725.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2634730.png)
![4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine](/img/structure/B2634731.png)
![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)